1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine
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Overview
Description
1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine is a heterocyclic compound with a unique structure that combines the cyclopentane and indole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine can be synthesized through various methods. One common approach involves the Fischer indolisation reaction, which is a one-pot, three-component protocol. This method uses aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under mild conditions, often with microwave irradiation to accelerate the process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale Fischer indolisation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used for reduction reactions.
Substitution: Alkyl halides are commonly used for N-alkylation reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and hexahydro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to act as serotonin reuptake inhibitors, interacting with the serotonin transporter and modulating serotonin levels in the central nervous system . This interaction is crucial for its potential antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Trimethyleneindole: Another indole derivative with similar structural features.
1,2-Dihydrocyclopenta[b]indol-3(4H)-one: A compound with a similar core structure but different functional groups.
Uniqueness
1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine is unique due to its specific combination of cyclopentane and indole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indol-8-amine |
InChI |
InChI=1S/C11H12N2/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5,12H2 |
InChI Key |
ZZIPAJOSRJDNHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=CC=CC(=C23)N |
Origin of Product |
United States |
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